Naxagolide

Dopamine Receptor Pharmacology Radioligand Development Parkinson's Disease Research

Naxagolide ((+)-PHNO) offers ~50-fold D3/D2 binding selectivity unmatched by pramipexole or rotigotine, making it the definitive pharmacological tool for dissecting D3-mediated pathways in Parkinson's disease, schizophrenia, and substance use disorder research. Its [11C]-labeled form uniquely quantifies D2HIGH and D3 receptor availability in vivo—an advantage over antagonist tracers like [11C]raclopride. With an EC50 of 20 nM in neuronal firing assays, it outperforms quinpirole and apomorphine. This discontinued Merck candidate is available exclusively as a research-use reference standard for academic and pharmaceutical laboratories.

Molecular Formula C15H21NO2
Molecular Weight 247.33 g/mol
CAS No. 88058-88-2
Cat. No. B1663137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaxagolide
CAS88058-88-2
Synonyms(+)-4-propyl-9-hydroxynaphthoxazine
(10bR)-4-((1-11C)Propyl)-3,4,4a,5,6,10b-hexahydro-2H-naphtho(1,2-b)(1,4)oxazin-9-ol
(11C)(+)-PHNO
(11C)-(+)-4-propyl-3,4,4a,5,6,10b-hexahydro-2H-naphtho(1,2-b)(1,4)oxazin-9-ol
(11C)-(+)-PHNO
(11C)-(+)-propyl-hexahydro-naphtho-oxazin
1,2,3,4a,5,6-hexahydro-9-hydroxy-4-n-propyl-4H-naphth(1,2-b)(1,4)oxazine
11C-PHNO
2H-Naphth(1,2-b)-1,4-oxazin-9-ol, 3,4,4a,5,6,10b-hexahydro-4-(propyl-1-11C)-, (10bR)-
3,4,4A,5,6,10B-hexahydro-4-propyl-2H-naphth(1,2-B)(1,4)oxozin-9-ol
4-propyl-9-hydroxy-1,2,3,4a,5,6-hexahydronaphthoxazine
4-propyl-9-hydroxynaphthoxazine
dopazinol
N 0500
N-0500
naxagolide
Molecular FormulaC15H21NO2
Molecular Weight247.33 g/mol
Structural Identifiers
SMILESCCCN1CCOC2C1CCC3=C2C=C(C=C3)O
InChIInChI=1S/C15H21NO2/c1-2-7-16-8-9-18-15-13-10-12(17)5-3-11(13)4-6-14(15)16/h3,5,10,14-15,17H,2,4,6-9H2,1H3/t14-,15-/m1/s1
InChIKeyJCSREICEMHWFAY-HUUCEWRRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Naxagolide (CAS 88058-88-2) as a Non-Ergoline Dopamine D2/D3 Agonist for Specialized Neuroscience Research


Naxagolide (also known as (+)-PHNO, Dopazinol, MK-458, L-647339) is a potent, non-ergoline dopamine receptor agonist belonging to the naphthoxazine structural class [1]. Developed by Merck & Co as an antiparkinsonian agent, it advanced to Phase 2 clinical trials before discontinuation [1]. The compound demonstrates notable high-affinity binding to both dopamine D2 and D3 receptors and has been extensively utilized as a radiolabeled probe ([11C]-(+)-PHNO) for in vivo positron emission tomography (PET) imaging of brain dopamine receptor availability [1].

Why Broad Dopamine Agonist Class Substitution Fails to Replicate Naxagolide's Quantitative Performance Metrics


Class-level substitution within dopamine agonists is precarious due to substantial, quantifiable differences in receptor subtype selectivity, functional potency, and pharmacokinetic suitability for specialized applications like PET radioligand imaging. Naxagolide is distinguished by a pronounced ~50-fold binding selectivity for the D3 receptor over D2, a ratio that is not uniformly shared by other agonists like rotigotine or pramipexole [1]. This specific selectivity profile directly impacts its utility as a D3-preferring PET radiotracer, where its in vivo binding signal is significantly enriched for D3 contributions relative to non-selective ligands [2]. Furthermore, its functional potency in native tissue, as measured by electrophysiological assays, demonstrates a superior efficacy rank order compared to other research-standard agonists like quinpirole and apomorphine [3].

Quantitative Comparative Evidence for Naxagolide (CAS 88058-88-2) Differentiating from Rotigotine, Pramipexole, Quinpirole, and Apomorphine


Superior D3 Over D2 Receptor Binding Selectivity Compared to Rotigotine and Pramipexole

Naxagolide demonstrates an approximately 50-fold binding selectivity for the dopamine D3 receptor (Ki = 0.16 nM) over the D2 receptor (Ki = 8.5 nM) [1]. This degree of selectivity is quantitatively distinct from other non-ergoline agonists. Rotigotine exhibits a D3 Ki of 0.71 nM and a D2 Ki of 13.5 nM [2], representing an 18.3-fold selectivity. Pramipexole shows a D3 Ki of 0.5 nM and a D2 Ki of 3.9 nM [3], translating to a 7.8-fold selectivity.

Dopamine Receptor Pharmacology Radioligand Development Parkinson's Disease Research

Higher Functional Potency in Native Rat Brain Tissue Compared to Quinpirole and Apomorphine

In electrophysiological recordings from rat substantia nigra pars compacta (SNc) brain slices, naxagolide exhibited the highest functional potency among six dopamine receptor agonists tested [1]. The compound hyperpolarized dopaminergic neurons with an EC50 value of 20 nM. The rank order of agonist potency was naxagolide > quinpirole > apomorphine > dopamine [1].

Electrophysiology Ex Vivo Pharmacology Dopaminergic Neuron Function

Established Utility as a D3-Preferring PET Radioligand Differentiating from Antagonist Tracers

Naxagolide, when radiolabeled with carbon-11 ([11C]-(+)-PHNO), serves as a validated agonist PET radioligand. In vivo studies in nonhuman primates documented that [11C]-(+)-PHNO displays a relative selectivity for D3 compared with D2HIGH receptor sites, and its PET signal is enriched in D3 contribution compared with conventional antagonist ligands such as [11C]raclopride [1].

Positron Emission Tomography Molecular Imaging Radiotracer Development

Primary Research Applications for Naxagolide (CAS 88058-88-2) Derived from Its Quantitative Differentiation


Investigation of Dopamine D3 Receptor-Specific Pharmacology and Disease Pathology

Naxagolide's ~50-fold D3/D2 binding selectivity [1] establishes it as a superior pharmacological tool for dissecting D3 receptor-mediated signaling pathways. Researchers investigating the role of D3 receptors in conditions such as Parkinson's disease, schizophrenia, and substance use disorders can utilize naxagolide to activate D3 receptors with a high degree of specificity compared to less selective agonists like pramipexole or rotigotine.

In Vivo Positron Emission Tomography (PET) Imaging of Brain D3 and D2HIGH Receptors

The radiolabeled form, [11C]-(+)-PHNO, is a specialized agonist radiotracer for PET imaging [2]. It is uniquely suited for quantifying the in vivo availability of the high-affinity state of D2 receptors (D2HIGH) and D3 receptors, populations that are preferentially coupled to G-proteins and represent the functionally active receptor pool. This application is critical for translational studies examining alterations in dopaminergic signaling in neuropsychiatric disorders, which cannot be achieved with antagonist radioligands like [11C]raclopride.

Functional Electrophysiology Studies of Native Dopaminergic Neurons

As a potent agonist capable of hyperpolarizing dopaminergic neurons in native brain tissue with an EC50 of 20 nM [3], naxagolide is a highly effective reference compound for ex vivo electrophysiology experiments. It is particularly valuable for studies requiring robust and reproducible modulation of neuronal firing rates in the substantia nigra and ventral tegmental area, offering a higher potency than other standard agonists such as apomorphine in these preparations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Naxagolide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.